Ethyl nicotinate
Overview
Description
Ethyl nicotinate: , also known as ethyl pyridine-3-carboxylate, is an organic compound with the molecular formula C8H9NO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used in the pharmaceutical and flavor industries due to its ability to dilate blood vessels and improve blood flow .
Mechanism of Action
Target of Action
Ethyl nicotinate, also known as the ethyl ester of nicotinic acid, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in a range of physiological and pathological functions and hence are important therapeutic targets .
Mode of Action
This compound, similar to other nicotinic derivatives, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with its targets leads to changes in neuronal activity and neurotransmission .
Biochemical Pathways
This compound is involved in the nicotine degradation pathway . This pathway is utilized by various microorganisms for the degradation of nicotine . The degradation process involves several steps, including demethylation, and the formation of various intermediates . The end products of this pathway can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
It is known that this compound is a liquid at room temperature, with a boiling point of 223-224 °c and a melting point of 8-10 °c . Its density is 1.107 g/mL at 25 °C . These physical properties may influence its absorption and distribution in the body.
Result of Action
It is known that the activation of nicotinic acetylcholine receptors can influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to various physiological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a field experiment showed that the combination of this compound with certain plant compounds increased the capture rate of certain insects, suggesting that environmental factors can influence its efficacy as an attractant . Additionally, the compartmentalization of related pathways within certain cellular environments can enhance enzymatic activity, potentially influencing the action of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl nicotinate interacts with various biomolecules in the body. It is metabolized into nicotinic acid, which is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+) . NAD+ is a crucial cofactor in numerous biochemical reactions, including those involved in energy metabolism and DNA repair .
Cellular Effects
The cellular effects of this compound are primarily related to its conversion to nicotinic acid and subsequently to NAD+. NAD+ plays a vital role in cellular metabolism, influencing cell function through its involvement in redox reactions and as a substrate for enzymes that add or remove chemical groups from proteins .
Molecular Mechanism
This compound’s effects at the molecular level are largely due to its metabolism to NAD+. NAD+ interacts with various enzymes, including those involved in glycolysis, the citric acid cycle, and the electron transport chain. These interactions facilitate the transfer of electrons in redox reactions, crucial for cellular energy production .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study found that the retinoprotective effect of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, was observed when administered at a specific dose
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotinate and nicotinamide metabolism . This pathway includes the conversion of nicotinic acid to NAD+, a crucial cofactor in various biochemical reactions .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its lipophilic nature, it is likely to passively diffuse across cell membranes .
Subcellular Localization
Following its conversion to NAD+, it is likely to be found wherever NAD±dependent reactions occur, such as in the mitochondria and cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl nicotinate is typically synthesized through the esterification of nicotinic acid with ethanol. The reaction is catalyzed by a solid acid catalyst in the presence of toluene. The reaction conditions involve stirring the mixture at a temperature range of 50-65°C for 3-6 hours, followed by refluxing to remove water. The solid acid catalyst is then recovered by filtration, and the toluene is removed under reduced pressure to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar process to the laboratory synthesis. The use of solid acid catalysts like HND230 helps in reducing the generation of high-pollution wastewater and lowers the cost of production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Ethyl nicotinate undergoes various chemical reactions, including:
Reduction: It can be reduced to ethyl nipecotinate using a chiral, heterogeneous catalyst.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, due to the presence of the ester group.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Reduction: The major product of the reduction reaction is ethyl nipecotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
Scientific Research Applications
Ethyl nicotinate has a wide range of applications in scientific research, including:
Chemistry:
Biology:
- Studied for its vasodilatory effects, which can improve blood flow and potentially benefit cardiovascular health .
Medicine:
- Utilized in topical formulations for its ability to dilate blood vessels and improve circulation, making it useful in treating conditions like sprains, muscular pains, and tendonitis .
Industry:
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used similarly for its vasodilatory properties.
Ethyl isonicotinate: A regioisomer of this compound, known for its effectiveness as a thrips lure.
Uniqueness: this compound is unique in its balance of vasodilatory effects and its use as a flavoring agent. While mthis compound is also used for vasodilation, this compound’s application in the flavor industry sets it apart. Additionally, ethyl isonicotinate, although effective as a thrips lure, does not share the same range of applications in medicine and industry .
Properties
IUPAC Name |
ethyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVHTDFJBKJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046526 | |
Record name | Ethyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS] | |
Record name | Ethyl nicotinate | |
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CAS No. |
614-18-6 | |
Record name | Ethyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylnicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872 | |
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Record name | 3-Pyridinecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429 | |
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Record name | ETHYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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